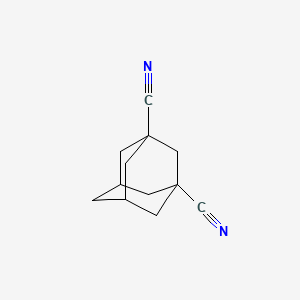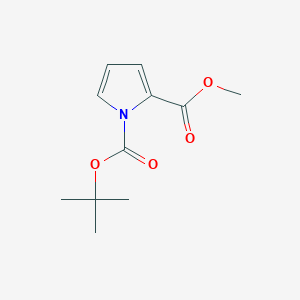
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. MPAA is a heterocyclic compound that belongs to the pyrimidine family and has a molecular weight of 327.38 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine has been synthesized and characterized for its chemical properties in various studies. Kumar, Drabu, & Shalini (2017) synthesized this compound by reacting chalcone derivatives with guanidine hydrochloride, finding it effective for anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017). Farouk, Ibrahim, & El-Gohary (2021) explored its chemical reactivity, using it as a building block for various nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activities
The compound has been investigated for its biological activities. Liu et al. (2020) synthesized a series of related compounds and evaluated them for anticancer activities, finding some with moderate to high antiproliferative activity (Liu, Wang, Peng, & Li, 2020). Additionally, Thanusu, Kanagarajan, & Gopalakrishnan (2010) reported on its significant antibacterial and antifungal activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Applications in Material Science
This compound has also found applications in material science. Yadav, Sinha, Kumar, & Sarkar (2015) investigated its use in corrosion inhibition for mild steel in acidic solutions, revealing its potential as an effective corrosion inhibitor (Yadav, Sinha, Kumar, & Sarkar, 2015).
Synthesis and Structural Analysis
Koh & Lee (2018) conducted a study on the synthesis and structural analysis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine, providing insights into its molecular structure and characteristics (Koh & Lee, 2018).
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
It’s suggested that pyrimidine derivatives may interact with active residues of atf4 and nf-kb proteins . The interaction with these proteins could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have been associated with promising neuroprotective and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-21-14-9-7-13(8-10-14)16-11-15(19-17(18)20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNCIVHSBKWGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485232 | |
| Record name | 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59807-19-1 | |
| Record name | 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)



